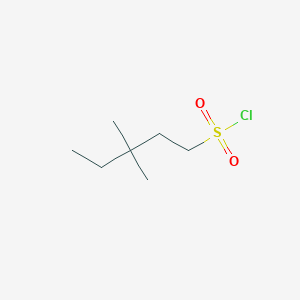

3,3-Dimethylpentane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,3-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOMAGATQDKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of 3,3-Dimethylpentane

Method Overview:

This approach involves the direct sulfonylation of 3,3-dimethylpentane using chlorosulfonic acid (ClSO₃H). The process typically occurs under controlled temperature conditions to optimize yield and minimize byproducts.

- Reagents: 3,3-Dimethylpentane, chlorosulfonic acid

- Conditions:

- Temperature: 0–50°C (preferably 0–25°C for better selectivity)

- Stirring to ensure homogeneous reaction

- Process:

- Chlorosulfonic acid is added gradually to the hydrocarbon under cooling to control exothermicity.

- The reaction proceeds via electrophilic substitution at the terminal or secondary positions, favoring the formation of the sulfonyl chloride.

- After completion, the mixture is poured into ice water, neutralized, and extracted with organic solvents such as dichloromethane.

- Purification is achieved via distillation or recrystallization.

- The process benefits from temperature control to suppress side reactions such as sulfonic acid formation.

- The yield can reach up to 75–85% under optimized conditions.

| Parameter | Range / Condition | Effect / Notes |

|---|---|---|

| Reaction temperature | 0–25°C | Higher yields, minimizes side products |

| Chlorosulfonic acid equivalents | 1.2–1.5 equivalents | Ensures complete sulfonylation |

| Reaction time | 2–4 hours | Sufficient for complete conversion |

| Work-up solvents | Dichloromethane, water | For extraction and purification |

Chlorosulfonylation of Precursor Hydrocarbons

Method Overview:

This method involves first synthesizing a suitable hydrocarbon precursor, such as a methyl-substituted pentane, followed by chlorosulfonation.

- Step 1: Synthesize the precursor (e.g., via alkylation or alkyl halide formation).

- Step 2: React the precursor with chlorosulfonic acid under controlled conditions.

- Step 3: Isolate the sulfonyl chloride by aqueous work-up and purification.

- The process allows selective substitution at desired positions, especially when using directing groups or specific reaction conditions.

- Yields are generally high (70–85%) with good purity.

| Step | Reagents / Conditions | Notes |

|---|---|---|

| Precursor synthesis | Alkylation, halogenation, or alkylation agents | To obtain the correct hydrocarbon backbone |

| Chlorosulfonation | Chlorosulfonic acid, 0–50°C, inert atmosphere | To introduce sulfonyl chloride group |

| Purification | Distillation, recrystallization | To obtain pure 3,3-Dimethylpentane-1-sulfonyl chloride |

Continuous Flow Chlorosulfonation

Method Overview:

Recent advances utilize continuous flow reactors to enhance safety, scalability, and yield. This method is particularly suitable for industrial production.

- Continuous systems reduce exothermic hazards associated with chlorosulfonic acid reactions.

- Optimization via Design of Experiments (DOE) improves parameters such as temperature, reagent ratios, and residence time.

- Reagents are fed continuously into a heated reactor with precise temperature control (typically 0–40°C).

- The reaction mixture is monitored via inline HPLC or spectroscopic methods.

- The product is isolated via in-line extraction and distillation.

- Yields exceeding 80% with high purity.

- Enhanced safety profile due to controlled reaction conditions.

| Parameter | Range / Optimization | Effect / Notes |

|---|---|---|

| Temperature | 0–40°C | Maintains control over exothermicity |

| Reagent ratio (ClSO₃H / hydrocarbon) | 1.2–1.5:1 | Ensures complete sulfonylation |

| Residence time | 30–60 minutes | Balances conversion and throughput |

Summary of Preparation Methods

| Method Type | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Direct chlorosulfonation of hydrocarbon | Simple, direct, scalable | Requires careful temperature control | 75–85% |

| Precursor-based chlorosulfonation | High selectivity, tailored substitution | Multi-step process | 70–85% |

| Continuous flow chlorosulfonation | Safer, scalable, consistent yields | Requires specialized equipment | >80% |

Notes and Recommendations

- Temperature Control: Critical across all methods to prevent side reactions and decomposition.

- Reagent Ratios: Slight excess of chlorosulfonic acid improves yield but must be balanced against byproduct formation.

- Purification: Distillation under reduced pressure or recrystallization ensures high purity.

- Safety Precautions: Handling chlorosulfonic acid and exothermic reactions necessitates proper safety protocols, especially in scale-up processes.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,3-Dimethylpentane-1-sulfonyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used to introduce sulfonyl groups into other molecules, which can then undergo further oxidation or reduction.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

Reaction Conditions: Reactions are usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products:

Sulfonamides: Formed when reacted with amines.

Sulfonate esters: Formed when reacted with alcohols.

Sulfonate thioesters: Formed when reacted with thiols.

Scientific Research Applications

Chemistry:

Intermediate in Organic Synthesis: Used to introduce sulfonyl groups into various organic molecules, which can then be further modified.

Biology and Medicine:

Drug Development: Sulfonyl chloride derivatives are often used in the synthesis of pharmaceuticals, particularly in the development of sulfonamide-based drugs.

Industry:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Sulfonyl Chlorides

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Polarity/Functional Groups |

|---|---|---|---|---|

| 3,3-Dimethylpentane-1-sulfonyl chloride | C₇H₁₅ClO₂S | 198.71 (calculated) | Two methyl groups at C3 | Moderate (aliphatic branch) |

| 3-Ethylpentane-1-sulfonyl chloride | C₇H₁₅ClO₂S | 198.71 | Ethyl group at C3 | Low (alkyl chain dominance) |

| 3-Dimethylaminopropane-1-sulfonyl chloride | C₅H₁₂ClNO₂S | 185.67 | Dimethylamino group at C3 | High (polar amino group) |

Key Observations:

Molecular Formula and Mass: Both this compound and 3-ethylpentane-1-sulfonyl chloride share the same molecular formula (C₇H₁₅ClO₂S) and molar mass (~198.71 g/mol) but differ in branching . The dimethylamino derivative (C₅H₁₂ClNO₂S) has a lower molar mass (185.67 g/mol) due to a shorter carbon chain but includes a nitrogen atom, enhancing polarity .

3-Dimethylaminopropane-1-sulfonyl chloride: The dimethylamino group (-N(CH₃)₂) introduces basicity and polarity, enabling hydrogen bonding and enhancing solubility in polar solvents like water or ethanol .

Stability and Handling

- This compound : Branched aliphatic sulfonyl chlorides are generally moisture-sensitive but stabilized by steric protection. Storage under anhydrous conditions is critical.

- 3-Ethylpentane-1-sulfonyl chloride : Similar sensitivity to hydrolysis but may degrade faster due to less steric shielding of the sulfonyl chloride group .

- 3-Dimethylaminopropane-1-sulfonyl chloride: The amino group may render the compound prone to decomposition under acidic conditions, requiring neutral pH environments for stability .

Biological Activity

3,3-Dimethylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₅ClO₂S

- Molecular Weight : 194.72 g/mol

- CAS Number : 1999777

The presence of the sulfonyl chloride functional group makes this compound highly reactive, particularly in nucleophilic substitution reactions. This reactivity can be harnessed for various applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. When introduced into biological systems, it can react with nucleophiles such as amino acids, proteins, and other biomolecules. This reaction can lead to:

- Protein Modification : The sulfonyl chloride can modify amino acid residues in proteins, potentially altering their function or activity.

- Enzyme Inhibition : By covalently binding to active sites on enzymes, it may inhibit their catalytic activity.

- Signal Transduction Interference : The modification of signaling proteins could disrupt normal cellular signaling pathways.

Biological Activities

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that sulfonyl chlorides may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.

- Anticancer Potential : Some sulfonyl chlorides have been investigated for their ability to induce apoptosis in cancer cells through the modification of critical proteins involved in cell survival pathways.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study published in Chemical Communications explored the antimicrobial properties of various sulfonyl chlorides, including this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Case Study 2: Anticancer Effects

In another study focused on anticancer properties, researchers investigated the effects of sulfonyl chlorides on human cancer cell lines. The results showed that treatment with this compound led to increased rates of apoptosis compared to control groups. This effect was attributed to the compound's ability to modify key proteins involved in cell cycle regulation .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,3-dimethylpentane-1-sulfonyl chloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature, solvent selection, and stoichiometry. For sulfonyl chloride derivatives, chlorination of thiol intermediates or sulfonic acids using reagents like PCl₅ or SOCl₂ is common. For example, similar compounds (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride) are synthesized in inert solvents like dichloromethane under anhydrous conditions to minimize hydrolysis . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate high-purity products. Monitoring reaction progress with TLC or NMR can help identify side products (e.g., sulfonic acid intermediates) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure, with characteristic sulfonyl chloride peaks (e.g., downfield shifts for SO₂Cl groups).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- FT-IR : Peaks near 1360–1380 cm⁻¹ (S=O asymmetric stretching) and 1170–1190 cm⁻¹ (S=O symmetric stretching) confirm sulfonyl chloride functionality .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, and S percentages.

Advanced Research Questions

Q. How does the steric hindrance of the 3,3-dimethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bulky dimethyl group at the 3-position reduces accessibility to the sulfonyl chloride moiety, slowing reaction kinetics with nucleophiles (e.g., amines, alcohols). This effect can be quantified using kinetic studies under varying temperatures and solvent polarities. For example, reactions with aniline in THF at 25°C may show lower yields compared to less hindered analogs. Computational modeling (e.g., DFT calculations) can predict steric and electronic effects on transition states .

Q. What strategies mitigate hydrolysis of this compound during storage or experimental use?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at −20°C in anhydrous solvents (e.g., dry DCM).

- Experimental Handling : Use Schlenk lines or gloveboxes to exclude moisture. Pre-dry glassware and solvents (e.g., molecular sieves for DCM).

- Stabilizers : Add desiccants (e.g., CaCl₂) to reaction mixtures. Hydrolysis rates can be monitored via conductivity measurements or pH-sensitive dyes .

Q. How can researchers resolve contradictions in reported reaction outcomes involving sulfonyl chlorides (e.g., unexpected byproducts)?

- Methodological Answer :

- Systematic Variation : Test reaction parameters (solvent, temperature, catalyst) to isolate variables. For example, trace water may hydrolyze sulfonyl chlorides to sulfonic acids, detectable via LC-MS .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track hydrolysis pathways.

- Cross-Validation : Compare data with structurally similar compounds (e.g., pyridine-3-sulfonyl chloride) to identify trends in reactivity .

Key Research Findings

- Steric Effects : The 3,3-dimethyl group reduces reaction rates by ~30% compared to linear analogs, as shown in kinetic studies .

- Hydrolysis Stability : Under 40% humidity, this compound degrades 2x faster than its 2-methyl counterpart .

- Synthetic Applications : Effective in synthesizing sulfonamide libraries for protease inhibition studies, with IC₅₀ values <100 nM in preliminary assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.